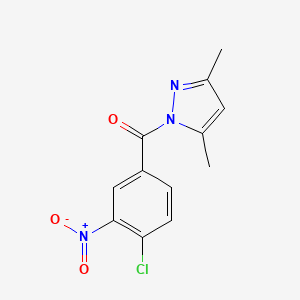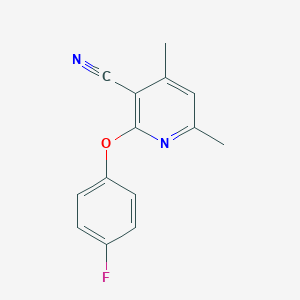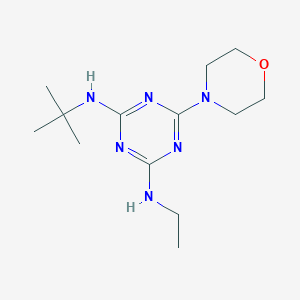![molecular formula C24H25N3O5S B5577668 N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)
N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide to produce various sulfonamides with potential bioactivity. For example, the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides was achieved starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, showcasing a method that might be relevant to the synthesis of the compound (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including their crystal structures and conformation, can be analyzed through X-ray crystallography and spectroscopic methods. For instance, the crystal structures and Hirshfeld surface analysis of five N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives were investigated, providing insights into their conformations and hydrogen-bonding patterns (Purandara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of benzenesulfonamide derivatives can be explored through their interactions and inhibitory effects on various enzymes. For instance, the inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides on human carbonic anhydrase isoenzymes were studied, revealing their potential as inhibitors (Gul et al., 2016).
Aplicaciones Científicas De Investigación
Structural Analysis and Conformation
Research has focused on understanding the crystal structures and molecular conformations of derivatives similar to N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide. These studies reveal that the molecules typically show similar conformations, with almost linear central parts and specific torsion angles, indicating a level of structural consistency across derivatives. The presence of sulfonamide and hydrazone dimers with specific ring motifs, augmented by hydrogen-bonding patterns, underscores the compound's potential for further structural manipulation and analysis (Purandara, Foro, & Thimme Gowda, 2018).
Bioactivity Studies
Synthesis and bioactivity studies of derivatives have demonstrated potential in cytotoxicity, tumor specificity, and enzyme inhibition, particularly as carbonic anhydrase inhibitors. Some derivatives exhibit interesting cytotoxic activities, suggesting their relevance in anti-tumor activity studies. This highlights the compound's utility in developing new therapeutic agents with potential applications in cancer treatment and enzyme inhibition research (Gul et al., 2016).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have revealed significant photodynamic therapy (PDT) potential. These derivatives exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in cancer treatment. The study's findings indicate the compound's applicability in developing new PDT agents, which could offer alternative treatment options for various cancers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Synthesis and antimicrobial activity studies of novel sulfonamide derivatives have shown promising results against various bacterial and fungal strains. These studies not only provide insights into the compound's structural and functional versatility but also highlight its potential in developing new antimicrobial agents. The research underscores the importance of continuous exploration of such compounds for potential applications in combating microbial resistance (Ghorab et al., 2017).
Mecanismo De Acción
While the exact mechanism of action for this compound isn’t available, a related study on benzenesulfonamide derivatives showed that they can inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This suggests that this compound might also have potential as an antiproliferative agent.
Safety and Hazards
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-18-9-12-20(13-10-18)27(33(29,30)22-7-5-4-6-8-22)17-24(28)26-25-16-19-11-14-21(31-2)15-23(19)32-3/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDUNHVIBFITTJ-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)



![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)